2-(Benzylamino)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Benzylamino)cyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound is characterized by a benzylamino group attached to a cyclohepta-2,4,6-trien-1-one ring structure. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(Benzylamino)cyclohepta-2,4,6-trien-1-one typically involves the reaction of benzylamine with cyclohepta-2,4,6-trien-1-one under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(Benzylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-(Benzylamino)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The compound can form bonds with propagating radicals, utilizing the oxygen on the seven-membered ring to form dormant species. This reversible dissociation controls the polymerization process, making it effective in radical polymerization reactions .
Comparison with Similar Compounds
2-(Benzylamino)cyclohepta-2,4,6-trien-1-one can be compared with similar compounds such as:
Cyclohepta-2,4,6-trien-1-one:
2-(Benzylamino)cyclohepta-2,4,6-triene-1-thione: This compound is similar but contains a thione group instead of a ketone group.
N-Benzyl-7-(benzylimino)cyclohepta-1,3,5-trien-1-amine: This compound has an additional benzylimino group, making it structurally more complex.
The uniqueness of this compound lies in its specific functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound in research and development.
Properties
IUPAC Name |
2-(benzylamino)cyclohepta-2,4,6-trien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-10-6-2-5-9-13(14)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJPPEXKEOZMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355206 |
Source
|
Record name | 2,4,6-Cycloheptatrien-1-one, 2-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-05-3 |
Source
|
Record name | 2,4,6-Cycloheptatrien-1-one, 2-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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